N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide
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Overview
Description
N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a prop-2-ynyl group and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced through the reaction of the piperazine derivative with an appropriate alkyne, such as propargyl bromide, under basic conditions.
Addition of the Diethylamino Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Visible light, molecular oxygen, and sometimes a photosensitizer.
Substitution: Alkyl halides (e.g., propargyl bromide), bases (e.g., DBU), and nucleophiles (e.g., diethylamine).
Major Products Formed
Oxidation: Formamides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the piperazine ring .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-(4-oxopiperidin-1-yl)propanamide: A similar compound with an oxopiperidine ring instead of a piperazine ring.
N,N-Diethyl-2-(4-prop-2-ynylpiperidin-1-yl)propanamide: A compound with a piperidine ring and a prop-2-ynyl group.
Uniqueness
N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide is unique due to the presence of both a prop-2-ynyl group and a diethylamino group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N,N-diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-5-8-15-9-11-17(12-10-15)13(4)14(18)16(6-2)7-3/h1,13H,6-12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJYLEJXMJTFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)N1CCN(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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